
The Epitranscriptomic Significance of N4-
Acetylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N4-Acetylcytidine

Cat. No.: B150702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has

emerged as a critical regulator of gene expression. Once thought to be confined to non-coding

RNAs, ac4C has been identified in messenger RNA (mRNA) across various species, where it

plays a pivotal role in modulating mRNA stability, translation efficiency, and cellular

homeostasis. This modification is dynamically regulated by a dedicated "writer" enzyme, N-

acetyltransferase 10 (NAT10), and is potentially reversed by an "eraser," with its biological

effects mediated by "reader" proteins. Dysregulation of ac4C has been increasingly implicated

in a range of human diseases, most notably cancer, making the ac4C pathway a promising

area for therapeutic intervention. This technical guide provides an in-depth overview of the core

components of the ac4C epitranscriptome, detailed experimental protocols for its detection and

analysis, a summary of its quantitative impact, and a visualization of the signaling pathways it

influences.

Core Regulatory Machinery of N4-Acetylcytidine
The biological function of ac4C is orchestrated by a coordinated interplay of writer, eraser, and

reader proteins that install, remove, and recognize this modification.

Writer: N-acetyltransferase 10 (NAT10) NAT10 is the sole identified enzyme responsible for

catalyzing the formation of ac4C on RNA in eukaryotes.[1][2] It utilizes acetyl-CoA as a donor
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to acetylate the N4 position of cytidine in an ATP-dependent manner. While NAT10 can act

on various RNA substrates, including tRNA, rRNA, and mRNA, its specificity is guided by

adaptor proteins. For instance, THUMPD1 directs NAT10 to tRNA, and small nucleolar RNAs

(snoRNAs) guide its activity towards rRNA.[1] The adaptor proteins for mRNA acetylation are

yet to be fully elucidated.[3]

Eraser: Sirtuin 7 (SIRT7) (Putative) The reversibility of ac4C is an area of active

investigation. Evidence suggests that SIRT7, a member of the sirtuin family of NAD+-

dependent deacetylases, may function as an ac4C "eraser".[4][5] In vitro studies have shown

that SIRT7 can deacetylate ac4C on RNA, and its depletion in cells leads to an increase in

ac4C levels on specific RNA species.[4][5] However, further validation is required to

definitively establish SIRT7 as the primary ac4C eraser in all cellular contexts.

Reader: NOP58 The functional consequences of ac4C are mediated by "reader" proteins

that specifically recognize and bind to this modification. The nucleolar protein NOP58 has

been identified as a reader of ac4C.[6] Experimental evidence demonstrates a dose-

dependent binding of NOP58 to ac4C-modified RNA.[6] This interaction is thought to be

crucial for mediating the downstream effects of ac4C, such as influencing RNA localization

and processing.[4][6]
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Core regulatory machinery of N4-acetylcytidine (ac4C).
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Biological Functions and Significance in mRNA
The impact of ac4C on mRNA metabolism is context-dependent, varying with its location within

the transcript.

Regulation of mRNA Stability: The presence of ac4C, particularly within the coding sequence

(CDS), has been shown to increase mRNA stability.[7] This is attributed to the increased

thermal stability of the ac4C-G base pair, which can fortify the local RNA structure against

degradation.[7]

Modulation of Translation Efficiency: The effect of ac4C on translation is position-dependent.

In the 5' Untranslated Region (UTR): ac4C can inhibit translation initiation by stabilizing

repressive secondary structures that impede ribosomal scanning.[3]

In the Coding Sequence (CDS): When located within the CDS, especially at wobble

positions, ac4C generally enhances translation efficiency.[7] This is thought to occur by

promoting more efficient decoding by the ribosome.

Role in Cellular Stress Response: ac4C levels are dynamic and can be induced by various

cellular stresses, including oxidative stress.[6] Under such conditions, ac4C-modified

mRNAs can be selectively localized to stress granules, suggesting a role for this modification

in regulating the translation of specific transcripts required for the stress response.[6]

Implication in Disease: Dysregulation of NAT10 and, consequently, ac4C levels have been

strongly linked to various cancers, including bladder, colorectal, breast, and lung cancer.[8]

[9] In many of these contexts, elevated NAT10 expression and ac4C levels are associated

with increased tumor progression, metastasis, and poor prognosis.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10361233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9103714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11014937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11014937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108997/
https://www.rsc.org/images/amc%20lcms%20guide_tcm18-240030.pdf
https://www.rsc.org/images/amc%20lcms%20guide_tcm18-240030.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5' UTR

Coding Sequence (CDS)

3' UTR

mRNA Transcript ac4C

Repressive Secondary
Structure Formation ac4C

mRNA Stability

increases

Efficient Decoding

Translation Efficiency

Ribosomal Scanning

inhibits

affects enhances

Click to download full resolution via product page

Position-dependent effects of ac4C on mRNA function.

Quantitative Data on ac4C
The quantitative analysis of ac4C provides crucial insights into its prevalence and its impact on

gene expression.

Table 1: Stoichiometry of ac4C in Different RNA Species and Cell Lines
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RNA Species
Organism/Cell
Line

Stoichiometry
(ac4C/C)

Detection
Method

Reference

Total RNA
H. sapiens

(HeLa)
~0.02% LC-MS [10]

Total RNA S. cerevisiae ~0.01% LC-MS [10]

Total RNA T. kodakarensis ~0.25% LC-MS [10]

18S rRNA
H. sapiens

(HeLa)

~100% at

specific sites
ac4C-seq [4]

mRNA
H. sapiens

(LUAD tissue)

Significantly

higher than

adjacent non-

tumor tissue

acRIP-seq [8]

mRNA
H. sapiens (CIBP

rat model)

1,419 up-

acetylated sites

vs. sham

acRIP-seq [11]

Table 2: Impact of ac4C on mRNA Stability and Translation Efficiency
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Experimental Protocols for ac4C Analysis
A variety of techniques are available for the detection and quantification of ac4C, ranging from

antibody-based enrichment to high-resolution sequencing and mass spectrometry.

Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq)
This method is used to identify ac4C-containing RNA regions on a transcriptome-wide scale.

Detailed Methodology:

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. To focus

on mRNA, perform poly(A) selection. Fragment the RNA to an average size of 100-200

nucleotides using RNA fragmentation buffer.
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Immunoprecipitation (IP):

Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used

as a negative control.

Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.

Wash the beads extensively to remove non-specifically bound RNA.

RNA Elution and Purification: Elute the ac4C-enriched RNA from the beads and purify it.

Library Preparation and Sequencing: Construct a sequencing library from the

immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before IP).

Perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify

enriched regions (peaks) in the ac4C IP sample compared to the input and IgG controls.
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Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).

N4-Acetylcytidine Sequencing (ac4C-seq)
ac4C-seq allows for the quantitative, single-nucleotide resolution mapping of cytidine

acetylation.

Detailed Methodology:

Sample Preparation:

Isolate total RNA.

Divide the RNA into three samples: (1) Experimental (for reduction), (2) Mock-treated

control (no reducing agent), and (3) Deacetylation control (alkali treatment to remove
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acetyl groups, followed by reduction).[3]

Chemical Treatment:

Deacetylation (Control): Treat the deacetylation control sample with a mild alkali solution

(e.g., sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[3]

Reduction: Treat the experimental and deacetylation control samples with sodium

cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-

N4-acetylcytidine adduct.[3]

RNA Processing: Purify the RNA from all three samples, followed by fragmentation.

Library Preparation and Sequencing:

Ligate a 3' adapter to the fragmented RNA.

Perform reverse transcription. The reduced ac4C adduct causes the reverse transcriptase

to misincorporate a non-cognate nucleotide (typically an 'A'), resulting in a C>T transition

in the cDNA.[4]

Ligate a 3' adapter to the cDNA, followed by PCR amplification to generate the

sequencing library.

Perform high-throughput sequencing.

Data Analysis: Align reads to the reference genome. Identify C>T misincorporations that are

present at significantly higher rates in the reduced sample compared to the mock-treated

and deacetylated controls.
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Workflow for N4-Acetylcytidine Sequencing (ac4C-seq).
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Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and accurate method for the absolute quantification of ac4C in a

total RNA sample.

Detailed Methodology:

RNA Digestion:

Purify total RNA from the sample.

Digest the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1)

and phosphatases (e.g., bacterial alkaline phosphatase).

Chromatographic Separation:

Inject the nucleoside mixture into an ultra-high-performance liquid chromatography

(UHPLC) system.

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile

phases (e.g., aqueous ammonium acetate and acetonitrile).

Mass Spectrometry Analysis:

The eluent from the UHPLC is directed into a triple-quadrupole mass spectrometer

(MS/MS).

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions for ac4C and canonical nucleosides (A, C, G, U) are

monitored.

Quantification:

Generate a standard curve using known concentrations of pure ac4C and canonical

nucleosides.

Calculate the amount of ac4C in the sample by comparing its peak area to the standard

curve. The quantity of ac4C is typically expressed relative to the quantity of one of the
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canonical nucleosides (e.g., ac4C/C ratio).

Signaling Pathways Involving N4-Acetylcytidine
The NAT10/ac4C axis is integrated into several key signaling pathways, particularly in the

context of cancer, where it regulates cell proliferation, metastasis, and the tumor

microenvironment.

Regulation of the Wnt/β-catenin Pathway
In colorectal cancer, NAT10 has been shown to activate the Wnt/β-catenin pathway. It achieves

this by acetylating the mRNA of Kinesin Family Member 23 (KIF23), which increases the

stability of the KIF23 transcript. Elevated KIF23 protein levels then lead to the activation of the

Wnt/β-catenin signaling cascade, promoting cancer progression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b150702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NAT10

KIF23 mRNA

ac4C modification

KIF23 Protein

Increased stability
& translation

Wnt/β-catenin
Pathway Activation

activates

Colorectal Cancer
Progression

promotes

Click to download full resolution via product page

NAT10/ac4C-mediated activation of the Wnt/β-catenin pathway.

Crosstalk with NF-κB Signaling
There is evidence of a feedback loop involving NAT10 and the NF-κB pathway. In some cancer

cells, activation of NF-κB can promote the expression of NAT10. In turn, NAT10 can regulate

the inflammatory response, in part through the NF-κB pathway. For example, NAT10 can

modulate the stability of mRNAs encoding components of the NOX2-ROS pathway, which can

then activate NF-κB.
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Interplay between NAT10/ac4C and the NF-κB signaling pathway.

Role in Tumor Immunity
NAT10 and ac4C play a significant role in shaping the tumor immune microenvironment. By

acetylating the mRNAs of chemokines such as CXCL2 and KLF5, NAT10 can enhance their

stability and expression. The secretion of these chemokines can then promote the infiltration

and polarization of immune cells, such as M2 macrophages, creating an immunosuppressive

environment that facilitates tumor growth and metastasis.
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NAT10/ac4C-mediated regulation of the tumor immune microenvironment.

Conclusion and Future Directions
N4-acetylcytidine has transitioned from an obscure modification in non-coding RNA to a key

player in the epitranscriptomic regulation of gene expression. The elucidation of its writer,

potential eraser, and reader proteins has provided a framework for understanding its dynamic
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nature and biological functions. The development of sophisticated detection methods like ac4C-

seq has been instrumental in mapping its landscape and beginning to unravel its functional

consequences. The strong association of the ac4C pathway with cancer and other diseases

highlights its potential as a valuable biomarker and a promising target for novel therapeutic

strategies. Future research will likely focus on the definitive identification of ac4C erasers and a

broader range of reader proteins, a deeper understanding of the upstream regulation of NAT10,

and the development of specific inhibitors of the ac4C machinery for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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